molecular formula C5F10O3S B12062218 Perfluoro-2-(fluorosulfonyl)pentanoyl fluoride

Perfluoro-2-(fluorosulfonyl)pentanoyl fluoride

Cat. No.: B12062218
M. Wt: 330.10 g/mol
InChI Key: NUADMSFQLMGZCG-UHFFFAOYSA-N
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Description

Perfluoro-2-(fluorosulfonyl)pentanoyl fluoride is a fluorinated organic compound characterized by its unique chemical structure, which includes a perfluorinated carbon chain and a fluorosulfonyl group. This compound is of significant interest due to its applications in various fields, including organic synthesis, chemical biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of perfluoro-2-(fluorosulfonyl)pentanoyl fluoride typically involves the introduction of a fluorosulfonyl group into a perfluorinated carbon chain. One common method is the direct fluorosulfonylation of perfluorinated precursors using fluorosulfonyl radicals. This approach is favored for its efficiency and conciseness .

Industrial Production Methods: Industrial production of this compound often employs large-scale fluorosulfonylation processes. These processes are optimized for high yield and purity, utilizing advanced reaction conditions and catalysts to ensure the efficient incorporation of the fluorosulfonyl group into the perfluorinated carbon chain .

Chemical Reactions Analysis

Types of Reactions: Perfluoro-2-(fluorosulfonyl)pentanoyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common due to the stability of the perfluorinated carbon chain.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. Reaction conditions typically involve mild temperatures and solvents like dichloromethane.

    Oxidation and Reduction Reactions: These reactions may require strong oxidizing or reducing agents and specific catalysts to proceed efficiently.

Major Products Formed:

Scientific Research Applications

Perfluoro-2-(fluorosulfonyl)pentanoyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of perfluoro-2-(fluorosulfonyl)pentanoyl fluoride involves its reactive fluorosulfonyl group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity underlies its use in enzyme inhibition and protein labeling, where it can modify specific amino acid residues, thereby altering the function of the target protein .

Comparison with Similar Compounds

  • Perfluoro-1-butanesulfonyl fluoride
  • Perfluoro-2-methyl-3-oxahexanoic acid
  • Perfluorooctanoic acid

Comparison: Perfluoro-2-(fluorosulfonyl)pentanoyl fluoride is unique due to its specific combination of a perfluorinated carbon chain and a fluorosulfonyl group. This structure imparts distinct chemical properties, such as high stability and reactivity towards nucleophiles, which are not as pronounced in similar compounds. Additionally, its applications in enzyme inhibition and protein labeling set it apart from other fluorinated compounds .

Properties

Molecular Formula

C5F10O3S

Molecular Weight

330.10 g/mol

IUPAC Name

2,3,3,4,4,5,5,5-octafluoro-2-fluorosulfonylpentanoyl fluoride

InChI

InChI=1S/C5F10O3S/c6-1(16)2(7,19(15,17)18)3(8,9)4(10,11)5(12,13)14

InChI Key

NUADMSFQLMGZCG-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)S(=O)(=O)F)F

Origin of Product

United States

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